molecular formula C4H11NO3 B1520590 3-Amino-2-methylpropanoic acid hydrate CAS No. 214139-20-5

3-Amino-2-methylpropanoic acid hydrate

Cat. No.: B1520590
CAS No.: 214139-20-5
M. Wt: 121.14 g/mol
InChI Key: DJNUQSALULMICR-UHFFFAOYSA-N
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Description

3-Amino-2-methylpropanoic acid, also known as 3-Aminoisobutyric acid or β-aminoisobutyric acid, is a metabolic product of thymine . It has a molecular formula of C4H9NO2 .


Molecular Structure Analysis

The molecular structure of 3-Amino-2-methylpropanoic acid hydrate is represented by the molecular formula C4H11NO3 . The InChI representation of the molecule is InChI=1S/C4H9NO2.H2O/c1-3(2-5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H2 .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 121.14 g/mol . It has 3 hydrogen bond donors and 4 hydrogen bond acceptors . The exact mass and monoisotopic mass of the compound are 121.07389321 g/mol . The compound is a solid at room temperature .

Scientific Research Applications

Molecular Machine Operation

One notable application of a derivative of 3-Amino-2-methylpropanoic acid hydrate is in the field of molecular machines. Specifically, 2-cyano-2-phenylpropanoic anhydride, a compound that generates 2-cyano-2-phenylpropanoic acid upon aminolysis, is used as a chemical fuel for acid-base-driven molecular machines. The controlled release of this fuel ensures the efficient operation of these nanoscale devices, preventing system malfunction and fuel wastage (Biagini et al., 2020).

Chemical Synthesis and Functionalization

The compound also plays a role in chemical synthesis. For instance, it is involved in the cross-coupling of C–H bonds with organoborons, facilitated by a unique U-shaped template and a mono-protected amino acid ligand. This process is significant in the meta-C–H arylation and methylation of related compounds, showcasing its utility in complex organic syntheses (Wan et al., 2013).

Safe Handling and Utilization in Continuous Flow Chemistry

In the realm of safe chemical processes, this compound or its derivatives have been used in the generation and synthetic utilization of hydrazoic acid (HN3) in a continuous flow reactor. Despite HN3's explosive nature, this methodology allows for its safe and reliable use, yielding valuable products like 5-substitued-1H-tetrazoles and N-(2-azidoethyl)acylamides. The scalability and high productivities achieved in these reactions underline the compound's importance in modern, safe, and efficient chemical manufacturing (Gutmann et al., 2012).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302, H315, H319, and H335, and precautionary statements P261 and P305+P351+P338 .

Properties

IUPAC Name

3-amino-2-methylpropanoic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2.H2O/c1-3(2-5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJNUQSALULMICR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40661336
Record name 3-Amino-2-methylpropanoic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214139-20-5
Record name 3-Amino-2-methylpropanoic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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